2-(甲基氨基)-2-苯基乙酸

描述

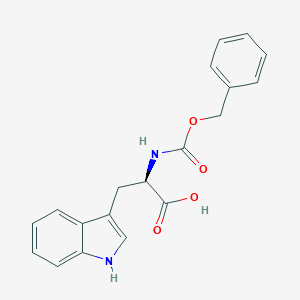

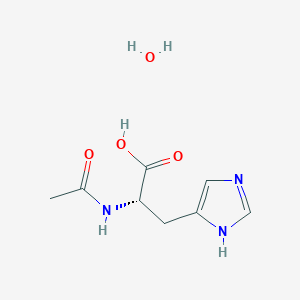

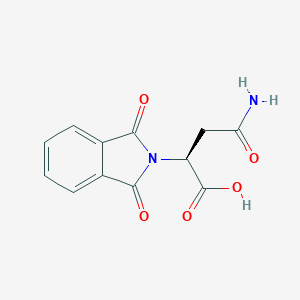

2-(Methylamino)-2-phenylacetic acid (MAPA) is an organic compound with a wide range of applications in chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and other compounds of interest to the scientific community. MAPA is also useful in biochemical and physiological studies, as it can be used as a substrate or inhibitor of enzymes, or as a probe to study the structure and function of proteins and other macromolecules.

科学研究应用

PKU 的药物治疗: Vogel 等人 (2013) 探索了非生理氨基酸 (NPAA),以阻止苯丙氨酸在 PKU 中在大脑中积聚,表明 2-(甲基氨基)烷酸类似物可能抑制苯丙氨酸在大脑中积聚 (Vogel 等人,2013).

抗肿瘤活性: Shkodinskaia 等人 (1987) 的一项研究合成了苯烷基和氨基酸酰化的 2-氨基-2-脱氧糖和 1-甲基氨基-1-脱氧多元醇衍生物,其中一些显示出很高的抗肿瘤活性 (Shkodinskaia 等人,1987).

模型肽中的构象分析: Walther (1987) 使用 EPEN/2 模型计算了甲酰胺及其甲基衍生物(包括苯丙氨酸的 N-甲基-N-乙酰氨基酸酰胺)的稳定构象,用于肽研究 (Walther,1987).

Curvularia lunata 培养物中的产生: Varma 等人 (2006) 的一项研究从 Curvularia lunata 培养物中分离出苯乙酸衍生物,并注意到 4-表鬼臼醇对各种细菌的抗菌活性 (Varma 等人,2006).

噻唑羧酸衍生物的合成: Dovlatyan 等人 (2004) 的研究涉及创建 2-甲基氨基-4-甲基噻唑-5-羧酸及其酯,表明在药物化学中具有潜在应用 (Dovlatyan 等人,2004).

萃取和光谱研究: Wasewar 等人 (2015) 研究了苯乙酸与磷酸三正丁酯的反应萃取,这与制药生产工艺相关 (Wasewar 等人,2015).

作用机制

Target of Action

It’s structurally similar to β-n-methylamino-l-alanine (bmaa), a known neurotoxin . BMAA acts as both a direct and indirect sympathomimetic, interacting with alpha-adrenergic and beta-adrenergic receptors . It also causes the indirect release of norepinephrine from sympathetic neurons .

Mode of Action

BMAA activates alpha-adrenergic and beta-adrenergic receptors directly . It also indirectly increases the release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .

Biochemical Pathways

For instance, BMAA can act as an excitotoxin on glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors . The activation of the metabotropic glutamate receptor 5 is believed to induce oxidative stress in the neuron by depletion of glutathione .

Pharmacokinetics

The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . Greater than 80% of all drugs contain one or more ionizable groups . Accurate and precise analytical methods are needed to detect and quantify such compounds to minimize human health risks .

Result of Action

Bmaa, a structurally similar compound, has been shown to spread between brain cells, triggering neuronal cell death . BMAA has also been implicated in protein misfolding and aggregation, inhibition of specific enzymes, and neuroinflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)-2-phenylacetic acid. For instance, neurodegenerative diseases are influenced by environmental factors such as exposure to toxins including BMAA that can bioaccumulate in common food sources such as fish, mussels, and crabs . Climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies , potentially increasing the exposure to such toxins.

属性

IUPAC Name |

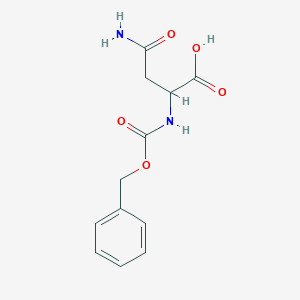

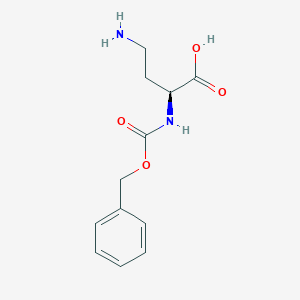

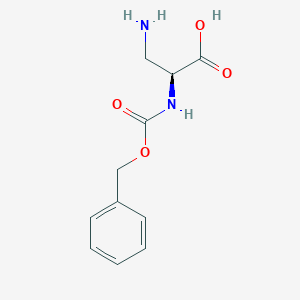

2-(methylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281232 | |

| Record name | 2-(methylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74641-60-4 | |

| Record name | 74641-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 74641-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。